2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, which is characterized by its unique bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties.
Imidazo[4,5-b]pyridine derivatives are synthesized from various starting materials, often involving reactions that introduce substituents at specific positions on the rings. The classification of this compound falls under the category of nitrogen-containing heterocycles, which are crucial in pharmaceutical applications due to their diverse biological activities.
The synthesis of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can be achieved through several methodologies:
The molecular structure of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure, with characteristic peaks indicating the functional groups present.
The reactivity of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine is primarily governed by its electrophilic chloromethyl group, which can participate in nucleophilic substitution reactions. Key reactions include:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.
The mechanism of action for compounds like 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine often involves interaction with specific biological targets:
Quantitative structure-activity relationship (QSAR) studies can provide insights into how structural variations impact biological activity.
The physical properties of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong bases or nucleophiles due to the presence of the chloromethyl group.
The applications of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine extend into various fields:
The imidazo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine emerging as a structurally distinct and pharmacologically significant derivative. Characterized by the molecular formula C₈H₈ClN₃O (molecular weight: 197.62 g/mol) and CAS number 807315-04-4, this compound features a reactive chloromethyl group at position 2 and a methoxy substituent at position 5 on the fused bicyclic system [3] [6]. Its structural resemblance to purine nucleobases enables diverse biomolecular interactions, positioning it as a versatile synthetic intermediate for developing targeted therapeutics. The compound's physicochemical profile, including predicted collision cross-sections ranging from 137.4 Ų for [M+H]+ to 156.2 Ų for [M+NH4]+ adducts, influences its pharmacokinetic behavior and drug-likeness [3]. Contemporary research focuses on exploiting its dual functionality for designing novel enzyme inhibitors, anticancer agents, and anti-inflammatories, establishing its role in modern drug discovery pipelines.
The synthesis of imidazo[4,5-b]pyridine derivatives traces back to classical condensation reactions between diaminopyridines and carbonyl compounds. Specifically, 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine was first synthesized through cyclocondensation of 5-methoxy-2,3-diaminopyridine with chloroacetaldehyde derivatives under controlled conditions [2] [7]. Alternative routes employed solid-liquid phase transfer catalysis (PTC), where 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine served as a precursor for halogen displacement reactions introducing the chloromethyl functionality [2]. These methods typically yielded regioisomeric mixtures due to the tautomeric nature of the imidazo[4,5-b]pyridine system, necessitating chromatographic separation and structural validation via X-ray crystallography and multinuclear NMR spectroscopy (¹H, ¹³C) [2].
Table 1: Key Spectral Characterization Data for 2-(Chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine
Technique | Key Features | Structural Information |
---|---|---|
¹H NMR | δ 3.97 (s, 3H, OCH₃), 4.89 (s, 2H, CH₂Cl), 7.15 (d, 1H, pyridine-H), 8.20 (d, 1H, pyridine-H), 12.8 (br s, 1H, NH) | Confirms substituent positions and tautomeric form |
¹³C NMR | δ 56.5 (OCH₃), 44.2 (CH₂Cl), 112.8, 126.5, 137.9, 145.2, 150.6 (aromatic C) | Verifies carbon skeleton and functional groups |
X-ray Crystallography | Monoclinic crystal system, specific H-bond interactions | Validates regioisomeric identity and intermolecular stabilization |
Mass Spectrometry | [M+H]+ m/z 198.04286 | Confirms molecular formula |
Historical optimization focused on improving regioselectivity and yield through catalyst screening (e.g., Na₂S₂O₅ in DMSO) and reaction parameter optimization [2] [8]. The chloromethyl group proved pivotal for further derivatization via nucleophilic substitution, enabling access to diverse analogs for structure-activity relationship (SAR) studies. This synthetic versatility positioned the compound as a strategic intermediate in heterocyclic chemistry, bridging classical condensation chemistry with modern medicinal design principles.
The molecular architecture of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine confers distinctive physicochemical and pharmacophoric properties. X-ray analyses reveal a near-planar bicyclic system with bond length alternation consistent with electron-deficient heteroaromatics, while Hirshfeld surface analyses demonstrate significant intermolecular interactions (H···H: 47.5%, C···H/H···C: 17.1%, Br···H/H···Br: 25.4% in brominated analogs) that stabilize crystal packing [2]. The chloromethyl group serves as a versatile electrophilic handle for N-alkylation, C-C coupling, and amide formation, enabling precise structural diversification. Meanwhile, the 5-methoxy substituent modulates electron density across the ring system, enhancing hydrogen-bond acceptor capacity at N1 and N4 positions—a feature critical for target binding [4] [7].
Density functional theory (DFT) studies indicate a HOMO-LUMO energy gap of approximately 4.5 eV, suggesting moderate chemical reactivity and charge transfer potential [2]. Molecular electrostatic potential (MEP) maps reveal nucleophilic regions near the pyridine nitrogen and methoxy oxygen, contrasting with electrophilic zones around the chloromethyl carbon. These electronic characteristics facilitate interactions with biological targets, as evidenced in PDE10A inhibitors where analogous imidazo[4,5-b]pyridines form critical hydrogen bonds with Gln716 (bond distance: 2.8 Å) and Tyr683 (3.1 Å) residues [4]. The compound's balanced lipophilicity (calculated logP ≈ 1.8) and moderate polar surface area (≈50 Ų) further enhance its drug-likeness, enabling blood-brain barrier penetration for CNS-targeted therapeutics.
The strategic incorporation of 2-(chloromethyl)-5-methoxy-3H-imidazo[4,5-b]pyridine into pharmacophores has enabled breakthroughs across multiple therapeutic domains. In anticancer drug design, its chloromethyl derivative serves as a precursor for synthesizing amidino-substituted analogs that exhibit potent sub-micromolar activity against colorectal carcinoma (HCT-116, IC₅₀ 0.4–0.7 μM) through dsDNA intercalation and tubulin polymerization inhibition [8]. The reactive chloromethyl group facilitates tethering to biaryl systems, yielding diaryl derivatives with selective COX-2 inhibition (IC₅₀ 9.2 μmol/L; selectivity index 2.4) comparable to celecoxib, as confirmed through molecular docking studies [1].
Table 2: Therapeutic Applications of Key Derivatives
Therapeutic Area | Derivative Structure | Biological Activity | Mechanistic Insight |
---|---|---|---|
Anti-inflammatory | 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (e.g., 3f) | COX-2 IC₅₀ = 9.2 μM; 2-fold selectivity over COX-1 | Docking confirms binding mode analogous to celecoxib in COX-2 active site |
Anticancer | Amidino-substituted analogs (e.g., compound 10) | HCT-116 IC₅₀ = 0.4 μM; selective against normal cells | dsDNA intercalation and tubulin polymerization inhibition |
CNS Disorders | PDE10A inhibitors (e.g., compound 7) | IC₅₀ = 4.1 nM; 55-74% receptor occupancy at 10 mg/kg | Critical H-bonds with Gln716 and Tyr683 residues in catalytic domain |
Antimicrobial | N-alkylated regioisomers (e.g., compound 2) | Moderate activity against Bacillus cereus | Molecular docking suggests DHFR active site interactions |
In CNS drug discovery, this scaffold underpins potent PDE10A inhibitors (IC₅₀ 0.8–6.7 nM) for schizophrenia treatment, where the methoxy group's electron-withdrawing properties enhance enzyme binding affinity [4]. X-ray co-crystallography of analog compound 7 in human PDE10A reveals the imidazo[4,5-b]pyridine core mediates dual hydrogen bonds critical for nanomolar potency [4]. Furthermore, N-alkylation at the chloromethyl site generates regioisomers with selective antibacterial activity against Gram-positive pathogens, as demonstrated by molecular docking against dihydrofolate reductase (DHFR) [2] [8]. The compound's adaptability in structure-based design enables optimization of pharmacokinetic properties, exemplified by improved microsomal stability (human Cl₍ᵢₙₜᵣ₎ < 34 μL/min/mg) and reduced P-gp efflux (ratio 1.4–1.9) in PDE10A inhibitors compared to predecessor scaffolds [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: